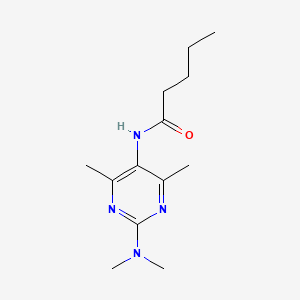
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-pentanamine is a related compound with the formula C7H17N . It’s a small molecule that belongs to the class of organic compounds known as alpha amino acids .
Synthesis Analysis
While specific synthesis methods for your compound were not found, there are general methods for synthesizing similar compounds. For instance, N,N-dimethyl-2-pentanamine can be synthesized via radical polymerization of dimethylaminoethyl methacrylate .
Molecular Structure Analysis
The molecular weight of N,N-dimethyl-2-pentanamine is 115.2166 . The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy .
Chemical Reactions Analysis
Polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been studied for their properties with pH and temperature-responsive groups .
Physical And Chemical Properties Analysis
The properties of N,N-dimethyl-2-pentanamine are covered by both versions (32 total) as described in the National Institute of Standards and Technology (NIST) database .
Scientific Research Applications
Drug Delivery Systems
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide: has been studied for its potential use in drug delivery systems. The compound’s structure allows it to be incorporated into polymersomes—vesicles made from amphiphilic diblock copolymers . These polymersomes can respond to pH and temperature changes, making them ideal for delivering drugs in a controlled manner within the body. They can encapsulate drugs and protect them from degradation until they reach their target site, where the drug is released in response to the specific conditions of the site.
Nanoreactors
The compound’s ability to form polymersomes also lends itself to applications as nanoreactors . These nanoreactors can facilitate chemical reactions on a nanoscale, which could be used for synthesizing pharmaceuticals or other chemicals within a controlled environment. The polymersomes can provide a unique microenvironment that is conducive to specific reactions, potentially increasing efficiency and yield.
Gene Delivery
Polymersomes containing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide can be engineered to carry genetic material into cells . This application is particularly promising for gene therapy, where genes need to be delivered to cells to treat genetic disorders. The polymersomes protect the genetic material during delivery and release it once inside the target cell.
Anticancer Drug Release
The compound has been used in the synthesis of interpenetrating polymer networks nanogels for the release of anticancer drugs . These nanogels can be loaded with drugs like doxorubicin and release them in a controlled manner to target cancer cells, minimizing the side effects on healthy cells and tissues.
Synthesis of Heterocyclic Compounds
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide: serves as a synthon for the synthesis of various heterocyclic compounds . These heterocycles are of significant interest due to their wide range of biological activities and potential use in developing new pharmaceuticals.
Organic Material Synthesis
The compound is involved in the synthesis of new organic materials, such as 4-N,N-dimethylamino-4’N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) . DSDNS is synthesized via Knoevenagel condensation followed by metathesization reactions and has potential applications in optoelectronics and photonics.
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-6-7-8-11(18)16-12-9(2)14-13(17(4)5)15-10(12)3/h6-8H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFGWMZXHWXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


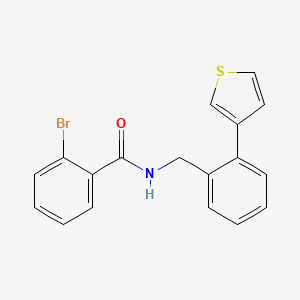
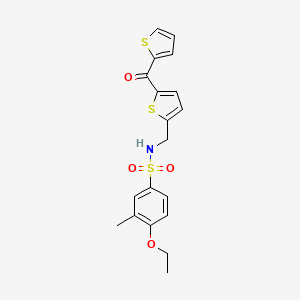

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
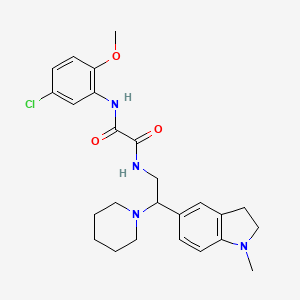
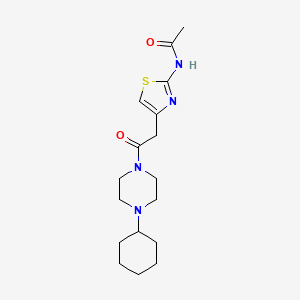
![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)

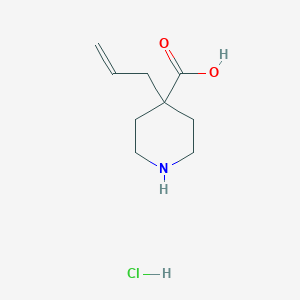
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2563768.png)
![N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2563769.png)
![N-(3-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2563770.png)